6-(2,5-Difluorophenyl)-2-formylphenol
Beschreibung
6-(2,5-Difluorophenyl)-2-formylphenol is an aromatic compound featuring a phenol backbone substituted with a formyl group at position 2 and a 2,5-difluorophenyl moiety at position 5. The 2,5-difluorophenyl substitution pattern distinguishes it from other fluorinated analogs, influencing its electronic properties, solubility, and interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOEFXEHRDULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685135 | |
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-24-7 | |
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and salicylaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2,5-difluorobenzene is first subjected to a formylation reaction to introduce the formyl group. This is followed by a coupling reaction with salicylaldehyde to form the final product.
Industrial Production Methods: In an industrial setting, the production of 6-(2,5-Difluorophenyl)-2-formylphenol may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in 6-(2,5-Difluorophenyl)-2-formylphenol can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 6-(2,5-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
- 6-(2,5-Difluorophenyl)-2-formylphenol: Fluorine atoms at positions 2 and 5 on the phenyl ring create a para-difluoro configuration. This arrangement reduces electron density on the aromatic ring, enhancing stability and resistance to metabolic oxidation compared to non-fluorinated analogs. The formyl group at position 2 introduces a reactive aldehyde functionality, enabling further derivatization (e.g., Schiff base formation).
- SNAP-7941 and Derivatives : Compounds like SNAP-7941 and its analogs (e.g., SNAP-acid, Tos@SNAP) feature a 3,4-difluorophenyl group. Functional groups such as methoxymethyl and piperidinyl substituents enhance solubility and receptor interactions but reduce chemical reactivity compared to the formyl group in the target compound.
- TRK Kinase Inhibitors (Patent) : A 2,5-difluorophenyl group is attached to a pyrrolidine ring in pyrazolo[1,5-a]pyrimidine derivatives. Here, fluorine atoms improve lipophilicity and kinase selectivity, critical for anticancer activity. However, the scaffold complexity (e.g., fused heterocycles) contrasts with the simpler phenol-based structure of 6-(2,5-difluorophenyl)-2-formylphenol.
Key Research Findings
Metabolic Stability: The 2,5-difluoro configuration in 6-(2,5-difluorophenyl)-2-formylphenol may enhance metabolic stability compared to mono-fluorinated analogs, as seen in TRK inhibitors . In contrast, 3,4-difluorophenyl groups in SNAP derivatives improve receptor binding but may increase susceptibility to cytochrome P450 oxidation .
Reactivity and Derivatization: The formyl group in 6-(2,5-difluorophenyl)-2-formylphenol offers a reactive site for conjugation, unlike the acetyl or methoxymethyl groups in SNAP compounds. This property is advantageous for synthesizing prodrugs or fluorescent probes.
Biological Target Specificity: TRK kinase inhibitors with 2,5-difluorophenyl groups demonstrate high selectivity due to fluorine-induced hydrophobic interactions . This suggests that 6-(2,5-difluorophenyl)-2-formylphenol could be optimized for similar kinase-targeted therapies. SNAP derivatives prioritize MCHR1 antagonism, where fluorine positioning balances lipophilicity and steric effects for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
